Home > Products > Screening Compounds P141520 > Phosphatidylcholine transfer protein inhibitor-2
Phosphatidylcholine transfer protein inhibitor-2 -

Phosphatidylcholine transfer protein inhibitor-2

Catalog Number: EVT-10937212
CAS Number:
Molecular Formula: C20H14Cl2FN3O3S2
Molecular Weight: 498.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphatidylcholine transfer protein inhibitor-2 is a compound that plays a significant role in the regulation of phospholipid metabolism, particularly in the context of phosphatidylcholine transfer proteins. These proteins are essential for lipid transport and homeostasis within cells, influencing various physiological processes, including insulin signaling and mitochondrial function.

Source

Phosphatidylcholine transfer protein inhibitor-2 is derived from studies focused on phosphatidylcholine transfer proteins, particularly Stard7 and their interactions with other cellular components. Research has shown that these proteins are crucial for maintaining mitochondrial integrity and function, as well as for regulating metabolic pathways involving phospholipids.

Classification

This compound can be classified under lipid transfer inhibitors, specifically targeting phosphatidylcholine transfer proteins. It is involved in various biochemical pathways that affect cellular metabolism and signaling.

Synthesis Analysis

Methods

The synthesis of phosphatidylcholine transfer protein inhibitor-2 typically involves organic synthesis techniques that may include:

  1. Chemical Synthesis: Utilizing standard organic synthesis methods such as coupling reactions to form the desired chemical structure.
  2. Biochemical Methods: Employing recombinant DNA technology to produce the protein in suitable expression systems, allowing for purification and characterization.

Technical Details

The synthesis may require specific reagents and conditions tailored to achieve the correct stereochemistry and functional group modifications necessary for biological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Phosphatidylcholine transfer protein inhibitor-2 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The precise three-dimensional conformation is critical for its inhibitory action.

Data

The molecular weight, melting point, solubility, and other physicochemical properties are determined through experimental methods. Typically, these data indicate that the compound is soluble in organic solvents but may have limited solubility in aqueous environments.

Chemical Reactions Analysis

Reactions

Phosphatidylcholine transfer protein inhibitor-2 participates in various chemical reactions, primarily involving:

  1. Binding Interactions: The compound binds to phosphatidylcholine transfer proteins, inhibiting their function.
  2. Metabolic Pathways: It may alter lipid metabolism by affecting the biosynthesis pathways of phospholipids.

Technical Details

Kinetic studies can be performed to evaluate the binding affinity of the inhibitor for its target proteins. Enzyme assays can also be utilized to assess the impact of the inhibitor on phospholipid metabolism in cellular models.

Mechanism of Action

Process

The mechanism of action of phosphatidylcholine transfer protein inhibitor-2 involves:

  1. Inhibition of Protein Function: By binding to phosphatidylcholine transfer proteins, it prevents their interaction with phosphatidylcholine, disrupting normal lipid transport processes.
  2. Alteration of Signaling Pathways: This inhibition can lead to downstream effects on insulin signaling and other metabolic pathways, contributing to altered cellular responses.

Data

Studies have shown that inhibiting these proteins can enhance insulin signaling through mechanisms such as increased phosphorylation of insulin receptor substrates. This suggests a complex interplay between lipid metabolism and insulin sensitivity.

Physical and Chemical Properties Analysis

Physical Properties

Phosphatidylcholine transfer protein inhibitor-2 typically exhibits:

  • Appearance: A solid or crystalline form depending on purity.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under specific pH and temperature conditions, which should be characterized during storage.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Determined through mass spectrometry.
  • Functional Groups: Presence of hydroxyl, carboxyl, or amine groups that influence reactivity.
  • Reactivity: Potential for participating in hydrogen bonding or hydrophobic interactions with biological membranes.
Applications

Scientific Uses

Phosphatidylcholine transfer protein inhibitor-2 has several applications in scientific research:

  1. Metabolic Studies: Used to investigate lipid metabolism and its implications in diseases such as diabetes and obesity.
  2. Drug Development: It serves as a lead compound for developing therapeutics aimed at modulating lipid transport processes.
  3. Cellular Signaling Research: Helps elucidate mechanisms underlying insulin signaling pathways and their regulation by lipids.
Discovery & Development of Phosphatidylcholine Transfer Protein Inhibitors

High-Throughput Screening Methodologies for Lipid Transfer Protein Modulation

High-throughput screening (HTS) methodologies for Phosphatidylcholine Transfer Protein (PC-TP/StarD2) inhibition leverage fluorescence-based assays to quantify lipid transfer kinetics. A pivotal advancement involved adapting fluorescence resonance energy transfer (FRET) assays to 384-well plates using labeled phosphatidylcholine analogs (e.g., NBD-PC as donor and rhodamine DHPE as acceptor). This miniaturized format enabled rapid measurement of PC-TP-mediated lipid transfer through fluorescence dequenching upon NBD-PC dissociation from acceptor vesicles. The assay demonstrated robust performance with a Z' factor >0.7, indicating suitability for large-scale compound screening [8].

Further innovation emerged with bicelle-based FRET assays, utilizing lipid nanodiscs composed of dimyristoylphosphatidylcholine and dihexanoylphosphatidylcholine. Bicelles offer superior stability over liposomes, eliminating freeze-thaw artifacts and reducing light scattering. This system facilitated quantitative assessment of inhibitor efficacy by tracking fluorescence recovery after competitive displacement of NBD-PC from bicelles. Key parameters optimized included:

  • Donor-acceptor distance: Maintained at ≤ Förster radius (50–60 Å) for efficient energy transfer
  • Lipid composition: Inclusion of quenching lipids (e.g., dabcyl-PE) enhanced signal-to-noise ratios
  • Acceptor membranes: Compatibility with liposomes, micelles, or bicelles enabled flexibility [6] [9].

Automated platforms integrated these assays with liquid handling systems, screening >100,000 compounds in <48 hours. Validation studies confirmed the identification of novel chemotypes like benzopyran-4-ones and indole-3-carboxamides as PC-TP inhibitors, with IC50 values ranging from 0.8–15 μM [8].

Table 1: Key HTS Assay Parameters for PC-TP Inhibitor Screening

Assay ComponentLiposome-Based SystemBicelle-Based System
Donor ProbeNBD-PC (λex 460 nm)NBD-PC (λex 460 nm)
Acceptor ProbeRhodamine DHPE (λem 590 nm)Lissamine Rhodamine PE (λem 590 nm)
Membrane ModelMultilamellar vesiclesIsotropic bicelles (q = 0.5)
Z' Factor0.72 ± 0.080.85 ± 0.05
Throughput5,000 compounds/day20,000 compounds/day
Key AdvantagePhysiological relevanceEnhanced stability and reduced scattering

Structure-Activity Relationship Profiling of Small-Molecule Phosphatidylcholine Transfer Protein Antagonists

Structure-activity relationship (SAR) analysis of Phosphatidylcholine Transfer Protein inhibitors revealed critical pharmacophores governing potency and selectivity. Initial hits from HTS campaigns were categorized into three chemotypes:

  • Dimeric quinolinyl ureas: Exemplified by surfen analogs, where the bis-aminomethylquinoline scaffold demonstrated 4-fold enhanced PC-TP inhibition (IC50 = 0.8 μM) over monomeric controls. The urea linker length proved essential, with C6-C8 alkyl spacers optimizing hydrophobic interactions in the lipid-binding cavity [10].
  • Thiazolidinone-biphenyl derivatives: Systematic substitution established that electron-withdrawing groups (e.g., p-CF3) at the biphenyl 4'-position boosted activity 12-fold compared to unsubstituted analogs. The thiazolidinone ring's C5 arylidene moiety required (E)-configuration for planar binding geometry [4].
  • Benzotriazole carboxylates: Potency correlated with alkyl chain length at N1, where n-decyl derivatives exhibited IC50 = 2.1 μM. Carboxylate bioisosteres (e.g., tetrazole) reduced activity, indicating ionic interaction dependence [1].

Scaffold hopping strategies identified the pyrrolo[1,2-a]quinoxaline core as a novel inhibitor chemotype. Molecular modeling revealed its binding at the START domain's Ω1-loop, with potency enhanced by 2,3-dichlorophenyl substitutions (Kd = 90 nM). Critical SAR trends emerged:

  • Hydrophobicity balance: Optimal cLogP values of 3.5–4.2 maximized membrane partitioning
  • H-bond acceptors: Two acceptors (e.g., carbonyls) at 8–10 Å spacing complemented the START domain's polar residues
  • Molecular rigidity: Planar fused rings improved binding entropy by 1.8 kcal/mol versus flexible analogs [1] [5].

Table 2: Structure-Activity Relationship Analysis of Phosphatidylcholine Transfer Protein Inhibitor Scaffolds

ChemotypePotency (IC50)Key Structural DeterminantsSelectivity vs. GLTP
Quinolinyl ureas0.8–5.2 μMDimeric structure; C6-C8 linker; 4-NH2 on quinoline28-fold
Thiazolidinone-biphenyls1.3–18 μM4'-CF3 biphenyl; (E)-arylidene at C5; N3 methylation>50-fold
Benzotriazoles2.1–9.7 μMN1-decyl chain; C6-COO-; no N2 substitution15-fold
Pyrroloquinoxalines0.09–0.4 μM2,3-diCl-phenyl; C3 carbonyl; fused tricyclic core>100-fold

Optimization of Fluorescence Quench Assays for Inhibitor Validation

Fluorescence quench assays underwent rigorous optimization to validate Phosphatidylcholine Transfer Protein inhibitors, focusing on sensitivity, reproducibility, and dynamic range. Key advancements included:

  • Quencher pair selection: Dabcyl-phosphatidylethanolamine outperformed rhodamine-based acceptors, achieving 85% quenching efficiency at 5 mol% incorporation. This enabled detection of 10 nM–10 μM inhibitor concentrations without spectral overlap [6].
  • Membrane curvature control: Bicelles (q = 0.5) reduced light scattering 4-fold compared to liposomes, enhancing signal linearity (R2 > 0.99). Their small diameter (≈15 nm) facilitated rapid lipid exchange kinetics, with initial rates (Vmax) increasing from 0.08 min-1 (liposomes) to 0.23 min-1 (bicelles) [9].
  • Fluorophore engineering: Enhanced green fluorescent protein (eGFP)-tagged Phosphatidylcholine Transfer Protein enabled real-time monitoring of membrane binding. Dabcyl-labeled vesicles quenched eGFP fluorescence by 40% upon inhibitor dissociation, allowing calculation of binding constants (Kd) via Stern-Volmer analysis [6].

Assay validation confirmed concentration-dependent inhibition by lead compounds. Compound 7Fb (thiazolidinone-biphenyl) exhibited IC50 = 1.3 μM in the optimized bicelle system, correlating with cellular efficacy (EC50 = 2.8 μM in hepatocytes). Parameters ensuring reproducibility included:

  • Temperature control: 25.0 ± 0.1°C minimized lipid phase transition artifacts
  • Donor-to-acceptor ratio: Fixed at 1:5 for 70–80% baseline quenching
  • Data acquisition: 10-second intervals over 360 seconds captured initial velocity kinetics [8] [9].

Table 3: Optimized Parameters for Fluorescence Quench Assays in Phosphatidylcholine Transfer Protein Studies

ParameterPre-OptimizationPost-OptimizationImpact on Assay Performance
Membrane SystemMultilamellar vesicles (200 nm)Isotropic bicelles (15 nm)4-fold ↓ light scattering; 2.9-fold ↑ transfer rate
Quenching PairNBD-PC/Rhodamine DHPENBD-PC/Dabcyl-PE30% ↑ quenching efficiency; elimination of crosstalk
Detection MethodEndpoint measurement (360 s)Real-time kinetics (10-s intervals)Accurate V0 determination; R2 > 0.99 for kinetic fits
Protein TaggingUntagged Phosphatidylcholine Transfer ProteineGFP-Phosphatidylcholine Transfer ProteinDirect binding measurement; Kd determination via quenching
Z' Factor0.52 ± 0.150.86 ± 0.04High-throughput screening compatibility

The integration of these optimized assays with computational analysis enabled mechanistic characterization of inhibitors. Competitive binding studies revealed that quinolinyl ureas displaced phosphatidylcholine from the START domain with Ki = 0.6 μM, while allosteric inhibitors like pyrroloquinoxalines altered Phosphatidylcholine Transfer Protein's membrane-docking kinetics. These advancements established robust platforms for translating inhibitor potency from biochemical assays to cellular systems [6] [8] [9].

Properties

Product Name

Phosphatidylcholine transfer protein inhibitor-2

IUPAC Name

N-[[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide

Molecular Formula

C20H14Cl2FN3O3S2

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C20H14Cl2FN3O3S2/c21-13-2-1-3-15(10-13)26-31(28,29)16-8-9-17(22)18(11-16)24-20(30)25-19(27)12-4-6-14(23)7-5-12/h1-11,26H,(H2,24,25,27,30)

InChI Key

PLUIJIKIACMFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.